7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. This reaction is usually carried out in pyridine under reflux conditions . The reaction conditions can be optimized by varying the solvent and the presence of catalysts to improve the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using microwave-mediated, catalyst-free synthesis methods. This approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in a high yield of the target compound in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its antiviral, antidiabetic, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The presence of the fluorophenyl group enhances its binding affinity to specific targets, contributing to its potency .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone derivatives: These compounds also contain a triazolo[1,5-a]pyrimidine moiety and have been studied for their antimicrobial properties.
Uniqueness
7-amino-5-(2-fluorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C12H9FN6 |
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Molecular Weight |
256.24 g/mol |
IUPAC Name |
7-amino-5-(2-fluorophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H9FN6/c13-9-4-2-1-3-7(9)10-8(5-14)11(15)19-12(18-10)16-6-17-19/h1-4,6,10H,15H2,(H,16,17,18) |
InChI Key |
QZVAFNRWDXVUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(N3C(=NC=N3)N2)N)C#N)F |
Origin of Product |
United States |
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